molecular formula C11H12ClFO3 B7989260 2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane CAS No. 1443354-47-9

2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7989260
CAS No.: 1443354-47-9
M. Wt: 246.66 g/mol
InChI Key: MHSFBZJPCJMDPB-UHFFFAOYSA-N
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Description

2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a phenoxyethyl group, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3-chloro-2-fluorophenol with ethylene oxide to form 2-(3-chloro-2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-2-fluorophenoxy)ethanol: A precursor in the synthesis of 2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane.

    3-Chloro-2-fluorophenol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-(3-chloro-2-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c12-8-2-1-3-9(11(8)13)14-5-4-10-15-6-7-16-10/h1-3,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSFBZJPCJMDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212576
Record name 1,3-Dioxolane, 2-[2-(3-chloro-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-47-9
Record name 1,3-Dioxolane, 2-[2-(3-chloro-2-fluorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-[2-(3-chloro-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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